molecular formula C11H18ClNO2 B1493172 2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one CAS No. 2098049-56-8

2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one

Cat. No. B1493172
CAS RN: 2098049-56-8
M. Wt: 231.72 g/mol
InChI Key: WKJBYGBLJXRUKA-UHFFFAOYSA-N
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Description

2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one, also known as 2-chloro-1-(3a-methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one, is a small molecule that has been studied extensively in the scientific and medical fields. It is a synthetic compound that has been used in various research applications and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Heterocyclic Compound Scaffolding

Heterocyclic compounds, such as hexahydro-2H-thieno[2,3-c]pyrrole derivatives, have been explored as low molecular weight polar scaffolds for constructing compound libraries in drug discovery. These scaffolds can be utilized in the search for new drugs, demonstrating the potential of similar structures for medicinal chemistry applications (Yarmolchuk et al., 2011).

Synthetic Methodologies

The synthesis and transformation of related heterocyclic compounds provide valuable methodologies for creating complex molecules. For example, the synthesis of 5-methoxylated 3-pyrrolin-2-ones through rearrangement of chlorinated pyrrolidin-2-ones has implications for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Catalysis

Palladium(II) complexes of (pyridyl)imine ligands, including methoxy-containing compounds, act as catalysts for the methoxycarbonylation of olefins. This process is crucial for producing esters, illustrating the compound's potential role in industrial catalysis (Zulu et al., 2020).

Molecular Electronics and Photonics

Compounds with heterocyclic structures are significant in the development of materials for molecular electronics and photonics. Their unique electronic and structural properties make them suitable for applications in nonlinear optics and electrooptic devices, which are critical in telecommunications and information processing (Facchetti et al., 2006).

Environmental and Biological Implications

Understanding the transformation and degradation pathways of chloro- and methoxy-substituted compounds is vital for assessing their environmental fate and biological effects. Studies on similar compounds, such as the reductive dechlorination of methoxychlor, provide insights into how these substances interact with biological systems and their potential environmental impact (Yim et al., 2008).

properties

IUPAC Name

1-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2/c1-15-8-11-4-2-3-9(11)6-13(7-11)10(14)5-12/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJBYGBLJXRUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CCCC1CN(C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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